

An In-depth Technical Guide to 3-(Methoxycarbonyl)-4-methylbenzoic acid

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Compound of Interest

Compound Name: 3-(Methoxycarbonyl)-4-methylbenzoic acid

Cat. No.: B061836

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Molecular Formula: C₁₀H₁₀O₄

It is important to note that detailed experimental data and extensive research on **3-(Methoxycarbonyl)-4-methylbenzoic acid** are not widely available in the public domain. This guide, therefore, provides a comprehensive overview based on established principles of organic chemistry and data extrapolated from closely related compounds. The synthesis and experimental protocols described are illustrative and may require optimization.

Physicochemical Properties

Quantitative physicochemical data for **3-(Methoxycarbonyl)-4-methylbenzoic acid** is scarce. However, based on its structure as a methyl-substituted isophthalic acid monoester, the following properties can be anticipated.

Property	Predicted Value/Information
Molecular Weight	194.18 g/mol
Appearance	Likely a white to off-white crystalline solid
Melting Point	Not reported. Expected to be higher than its corresponding dimethyl ester due to the presence of the carboxylic acid group allowing for hydrogen bonding.
Boiling Point	Not reported. Expected to be significantly high, likely decomposing before boiling at atmospheric pressure.
Solubility	Expected to have low solubility in water and higher solubility in organic solvents like methanol, ethanol, acetone, and ethyl acetate.
pKa	Not reported. The acidity of the carboxylic acid group is influenced by the electron-withdrawing methoxycarbonyl group and the electron-donating methyl group.

Spectroscopic Data

Detailed spectroscopic data for **3-(Methoxycarbonyl)-4-methylbenzoic acid** is not readily available. The expected spectral characteristics are outlined below based on its chemical structure.

Spectroscopy	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (3H) in the range of 7.0-8.5 ppm.- Methyl ester protons (3H, singlet) around 3.9 ppm.- Aromatic methyl protons (3H, singlet) around 2.5 ppm.- Carboxylic acid proton (1H, broad singlet) typically downfield (>10 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Two carbonyl carbons (carboxylic acid and ester) in the range of 165-175 ppm.- Aromatic carbons in the range of 120-140 ppm.- Methyl ester carbon around 52 ppm.- Aromatic methyl carbon around 20 ppm.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular ion peak (M⁺) at m/z = 194.0579.
Infrared (IR) Spectroscopy	<ul style="list-style-type: none">- Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.- Two distinct C=O stretches for the carboxylic acid and ester groups, typically around 1700-1730 cm⁻¹ and 1720-1740 cm⁻¹, respectively.- C-O stretches for the ester and carboxylic acid around 1100-1300 cm⁻¹.- Aromatic C-H and C=C stretches.

Synthesis and Experimental Protocols

While a specific, optimized synthesis for **3-(Methoxycarbonyl)-4-methylbenzoic acid** is not detailed in the literature, a common approach would be the selective mono-esterification of 4-methylisophthalic acid or the selective hydrolysis of dimethyl 4-methylisophthalate.

Experimental Protocol: Selective Mono-hydrolysis of Dimethyl 4-methylisophthalate

This protocol is a generalized procedure and would require optimization for this specific substrate.

Objective: To synthesize **3-(Methoxycarbonyl)-4-methylbenzoic acid** by selectively hydrolyzing one of the two methyl ester groups of dimethyl 4-methylisophthalate.

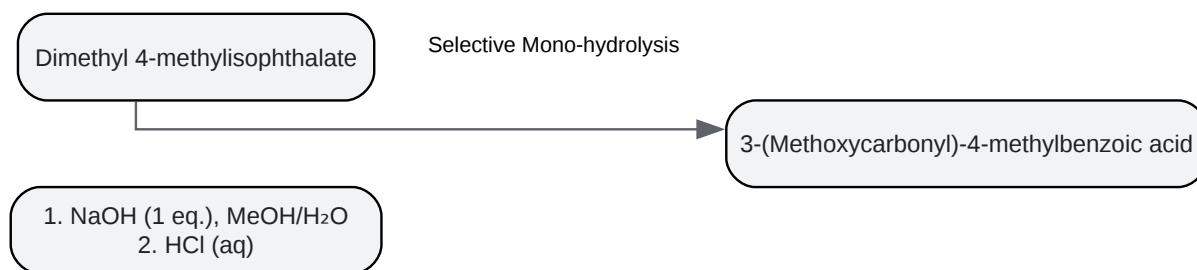
Materials:

- Dimethyl 4-methylisophthalate
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Methanol (MeOH)
- Dichloromethane (CH₂Cl₂)
- Hydrochloric acid (HCl), concentrated
- Ethyl acetate
- Water (deionized)
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve dimethyl 4-methylisophthalate in a mixture of methanol and dichloromethane.
- Saponification: Prepare a solution of one equivalent of sodium hydroxide in water and add it dropwise to the stirring solution of the diester at room temperature.
- Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) to observe the disappearance of the starting diester and the appearance of the mono-acid and di-acid products. The reaction time is critical to maximize the yield of the mono-acid.
- Workup: Once the desired conversion is achieved, remove the organic solvents under reduced pressure.
- Acidification: Add water to the residue and acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic. This will precipitate the carboxylic acid products.
- Extraction: Extract the aqueous layer with ethyl acetate.

- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude product, a mixture of the mono-acid, di-acid, and unreacted diester, can be purified by column chromatography or recrystallization.



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Caption: Workflow for the synthesis of **3-(Methoxycarbonyl)-4-methylbenzoic acid**.

Applications

Specific applications for **3-(Methoxycarbonyl)-4-methylbenzoic acid** have not been documented. However, based on the functionalities present in the molecule, it can be considered a valuable intermediate in several areas of chemical synthesis. Methyl-substituted benzoic acids are utilized in the manufacturing of pharmaceuticals, dyes, perfumes, and as additives for plastics[1].

- Pharmaceutical Synthesis: As a bifunctional molecule, it can serve as a building block for more complex active pharmaceutical ingredients (APIs). The carboxylic acid and ester groups can be selectively modified to build larger molecular scaffolds.
- Polymer Chemistry: Isophthalic acid derivatives are used in the production of polyesters and resins. The specific substitution pattern of this molecule could be exploited to create polymers with tailored properties.
- Organic Synthesis: It can be used as a starting material for the synthesis of a variety of other organic compounds, where the two functional groups can be further elaborated.

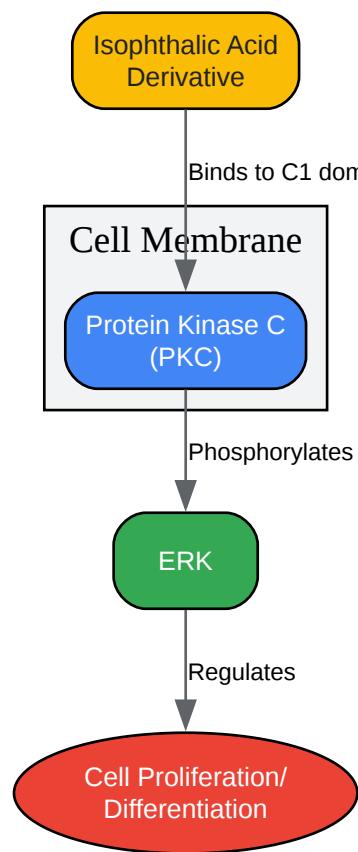
Biological Activity and Signaling Pathways

There is no specific information on the biological activity of **3-(Methoxycarbonyl)-4-methylbenzoic acid**. However, research on related isophthalic acid derivatives has shown that they can act as ligands for the C1 domain of protein kinase C (PKC)[2].

Potential Interaction with Protein Kinase C (PKC) Signaling

PKC is a family of enzymes that are crucial in controlling the function of other proteins through phosphorylation. The C1 domain of PKC is a key regulatory site.

- Mechanism of Action: Isophthalate derivatives have been shown to bind to the C1 domain, displacing natural activators[2]. This can either activate or inhibit PKC-dependent signaling pathways.
- Downstream Effects: PKC activation can lead to the phosphorylation of the ERK (extracellular signal-regulated kinase), which is involved in cell proliferation and differentiation[2]. Therefore, isophthalic acid derivatives have the potential to modulate these cellular processes.



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Caption: Potential interaction of isophthalic acid derivatives with the PKC signaling pathway.

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- 2. Design, synthesis, and biological activity of isophthalic acid derivatives targeted to the C1 domain of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Methoxycarbonyl)-4-methylbenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b061836#3-methoxycarbonyl-4-methylbenzoic-acid-molecular-formula-c10h10o4>]

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